

Application Note: Determination of Iodine Content in Calcium Iodate Monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium iodate monohydrate*

Cat. No.: *B1148404*

[Get Quote](#)

Introduction

Calcium iodate monohydrate, with the chemical formula $\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$, is a stable and reliable source of iodine.^{[1][2]} It is frequently utilized as an iodine supplement in animal feed and in food fortification programs, such as iodized salt, to prevent iodine deficiency disorders.^{[1][2][3]} Accurate determination of the iodine content in this compound is crucial for quality control in manufacturing and to ensure its efficacy and safety in nutritional applications. This application note details a robust and widely used iodometric titration method for the precise quantification of iodine in **calcium iodate monohydrate**.

The principle of this method involves the reaction of iodate ions (IO_3^-) from the sample with an excess of potassium iodide (KI) in an acidic medium. This reaction liberates a stoichiometric amount of free iodine (I_2). The liberated iodine is then titrated with a standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution using a starch indicator to detect the endpoint.^{[4][5][6]}

The key chemical reactions are as follows:

- Liberation of Iodine: $\text{IO}_3^-(\text{aq}) + 5\text{I}^-(\text{aq}) + 6\text{H}^+(\text{aq}) \rightarrow 3\text{I}_2(\text{aq}) + 3\text{H}_2\text{O}(\text{l})$
- Titration with Thiosulfate: $\text{I}_2(\text{aq}) + 2\text{S}_2\text{O}_3^{2-}(\text{aq}) \rightarrow 2\text{I}^-(\text{aq}) + \text{S}_4\text{O}_6^{2-}(\text{aq})$

Experimental Protocol

This protocol provides a step-by-step procedure for the determination of iodine content in a sample of **calcium iodate monohydrate**.

1. Materials and Reagents:

- **Calcium Iodate Monohydrate** ($\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$) sample
- Potassium Iodide (KI), solid
- Standardized 0.1 M Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- 2 M Hydrochloric Acid (HCl) or Sulfuric Acid (H_2SO_4)
- Starch indicator solution (0.5%)
- Deionized water
- Analytical balance
- Volumetric flasks (250 mL)
- Erlenmeyer flasks (250 mL)
- Burette (50 mL)
- Pipette (25.00 mL)
- Graduated cylinders

2. Preparation of Solutions:

- Calcium Iodate Sample Solution: Accurately weigh approximately 0.2 g of **calcium iodate monohydrate** into a 250 mL volumetric flask. Dissolve in and dilute to the mark with deionized water. Mix thoroughly.
- Starch Indicator Solution (0.5%): Make a paste of 0.5 g of soluble starch in a small amount of cold deionized water. Pour this paste into 100 mL of boiling deionized water with constant

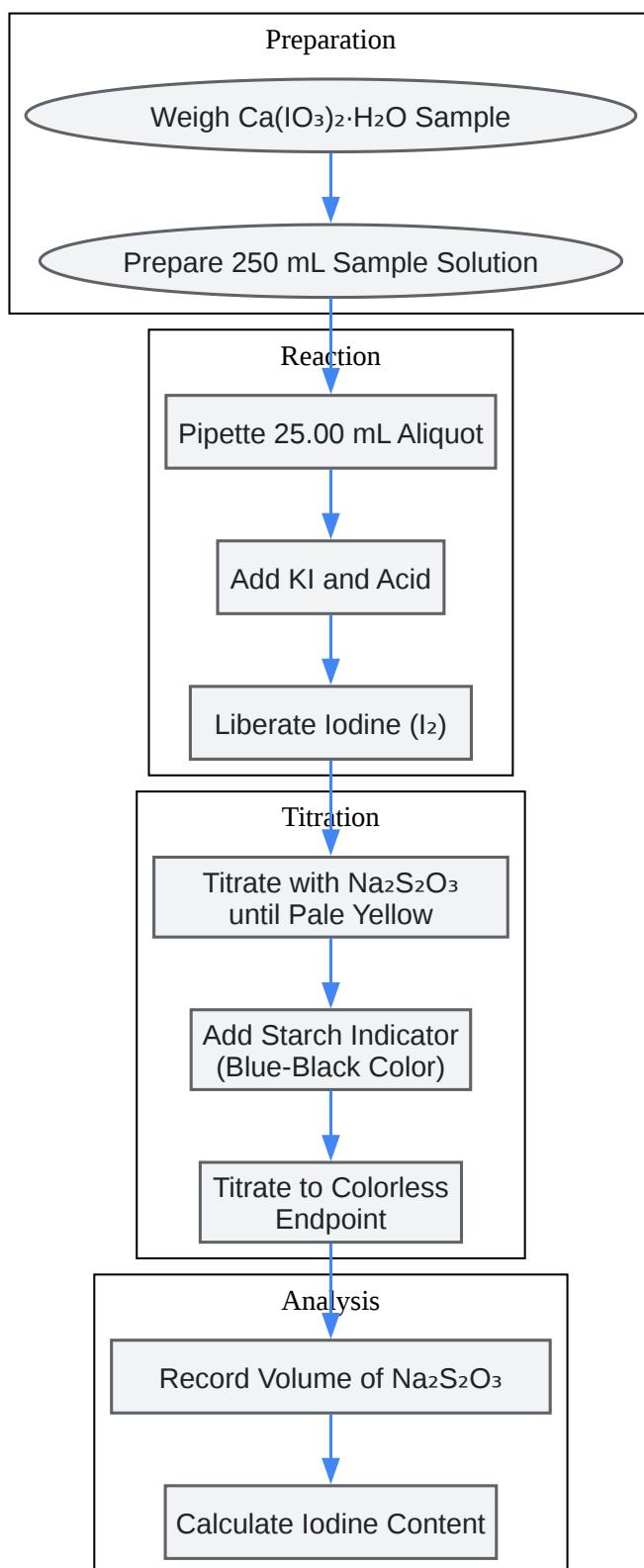
stirring. Allow the solution to cool before use.[5] Prepare this solution fresh daily for the best results.

3. Titration Procedure:

- Pipette 25.00 mL of the calcium iodate sample solution into a 250 mL Erlenmeyer flask.
- Add approximately 1 g of solid potassium iodide (KI) and 10 mL of 2 M HCl to the flask.[4][7] Swirl the flask to dissolve the KI. The solution will turn a yellow-brown color due to the liberation of iodine.[5]
- Allow the reaction mixture to stand for about 5 minutes in a dark place to ensure the complete liberation of iodine.[6]
- Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution.[4] Continue the titration until the yellow-brown color of the iodine fades to a pale yellow.[5][8]
- At this point, add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.[8]
- Continue the titration dropwise with the sodium thiosulfate solution while swirling the flask. The endpoint is reached when the blue color disappears, and the solution becomes colorless.[4][8]
- Record the final volume of the sodium thiosulfate solution used.
- Repeat the titration at least two more times with fresh aliquots of the calcium iodate solution to ensure concordant results (titers agreeing within 0.1 mL).[5]

Data Presentation

The following table summarizes representative data from the titration of a **calcium iodate monohydrate** sample.


Parameter	Trial 1	Trial 2	Trial 3
Mass of $\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$ (g)	0.2015	0.2015	0.2015
Volume of $\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$ Solution (mL)	250.0	250.0	250.0
Aliquot Volume (mL)	25.00	25.00	25.00
Concentration of $\text{Na}_2\text{S}_2\text{O}_3$ (M)	0.1000	0.1000	0.1000
Initial Burette Reading (mL)	0.50	0.20	0.80
Final Burette Reading (mL)	25.25	24.90	25.45
Volume of $\text{Na}_2\text{S}_2\text{O}_3$ Used (mL)	24.75	24.70	24.65
Average Volume of $\text{Na}_2\text{S}_2\text{O}_3$ (mL)	\multicolumn{3}{c}{\{24.70\}}		

Calculations

- Moles of Thiosulfate:
 - Moles of $\text{S}_2\text{O}_3^{2-}$ = Molarity of $\text{Na}_2\text{S}_2\text{O}_3$ × Average Volume of $\text{Na}_2\text{S}_2\text{O}_3$ (in L)
- Moles of Iodine (I_2):
 - From the stoichiometry of the titration reaction ($2\text{S}_2\text{O}_3^{2-} + \text{I}_2 \rightarrow \text{S}_4\text{O}_6^{2-} + 2\text{I}^-$), the mole ratio of $\text{S}_2\text{O}_3^{2-}$ to I_2 is 2:1.
 - Moles of I_2 = (Moles of $\text{S}_2\text{O}_3^{2-}$) / 2
- Moles of Iodate (IO_3^-):

- From the stoichiometry of the liberation reaction ($\text{IO}_3^- + 5\text{I}^- + 6\text{H}^+ \rightarrow 3\text{I}_2 + 3\text{H}_2\text{O}$), the mole ratio of IO_3^- to I_2 is 1:3.
- Moles of IO_3^- in aliquot = (Moles of I_2) / 3
- Mass of Iodine in the Original Sample:
 - Moles of IO_3^- in original solution = Moles of IO_3^- in aliquot × (Total volume of solution / Aliquot volume)
 - Since 1 mole of $\text{Ca}(\text{IO}_3)_2$ contains 2 moles of IO_3^- , and each mole of IO_3^- contains 1 mole of iodine (I), the total moles of iodine in the original sample is twice the moles of iodate.
 - Mass of Iodine = (Moles of IO_3^- in original solution) × 2 × Molar Mass of Iodine (126.90 g/mol)
- Percentage of Iodine (%):
 - % Iodine = (Mass of Iodine / Mass of $\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$ sample) × 100

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the iodometric titration of **calcium iodate monohydrate**.

Conclusion

The iodometric titration method described provides a reliable and accurate means of determining the iodine content in **calcium iodate monohydrate**. The sharp, distinct color change at the endpoint, facilitated by the starch indicator, allows for high precision. This protocol is essential for quality assurance in the pharmaceutical, food, and animal feed industries, ensuring that products meet regulatory standards and deliver the specified amount of iodine for nutritional purposes. Proper technique and the use of freshly prepared reagents are critical for obtaining accurate results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium Iodate – Lasa Supergenerics Ltd [lasalabs.com]
- 2. calibrechem.com [calibrechem.com]
- 3. CALCIUM IODATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]
- 4. euonym.us [euonym.us]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. chemvision.net [chemvision.net]
- To cite this document: BenchChem. [Application Note: Determination of Iodine Content in Calcium Iodate Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148404#determination-of-iodine-content-using-calcium-iodate-monohydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com